methyl 3-formyl-1H-pyrrole-2-carboxylate

Radical alkylation Regioselectivity Pyrrole functionalization

Sourcing the C3-formyl/C2-carboxylate pyrrole isomer is a persistent challenge-standard Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate directs exclusively to C4/C5, not C3. Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) is a synthetically non-trivial, regiospecifically pure scaffold that fills this gap. • Regioselective oxidative free-radical substitution yields 2,3-disubstituted products; 2-formylpyrrole analogs produce 2,5-connectivity instead. • Free pyrrole NH (1 H-bond donor) is essential for ATP-binding pocket molecular recognition-N-methyl analogs lack this functionality and cannot substitute. • Orthogonal C3-formyl/C2-carboxylate handles enable sequential condensation for non-symmetrical porphyrins and pyrrolo[3,2-d]pyrimidine annulations.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B13561741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-pyrrole-2-carboxylate
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)C=O
InChIInChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3
InChIKeyWNFQCUUYLLQLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate


Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9, MW 153.14 g/mol) is a specialized heterocyclic building block characterized by an electrophilic formyl group (-CHO) at the pyrrole C3 (beta) position, adjacent to a methyl carboxylate ester at C2 . The presence of an N-unsubstituted pyrrole nitrogen (NH) provides a free hydrogen bond donor not available in N-methyl or N-protected analogs . This specific substitution pattern is synthetically non-trivial; standard electrophilic aromatic substitution on pyrrole-2-carboxylates typically directs to C4 or C5 positions due to electronic directing effects . Consequently, this compound occupies a specialized niche for constructing non-symmetrical porphyrins, fused polycycles (e.g., pyrrolo[3,2-d]pyrimidines), and kinase inhibitor analogs where precise vector alignment of hydrogen bond donors/acceptors is critical .

C3-formyl / C2-carboxylate pattern supports 2,3-disubstituted pyrrole synthesis
Free NH provides H-bond donor for kinase inhibitor scaffold design
Niche building block for non-symmetrical porphyrins and pyrrolo[3,2-d]pyrimidines

Why Generic Substitution Fails


Procurement specialists cannot substitute methyl 3-formyl-1H-pyrrole-2-carboxylate with more common 2-formylpyrroles, 4-formylpyrroles, N-methyl derivatives, or 3-formylpyrroles lacking the C2 carboxylate due to fundamentally distinct regiochemical outcomes in downstream reactions . The 3-formyl-2-carboxylate substitution pattern is synthetically non-trivial; standard Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate does not yield the C3 isomer, requiring alternative synthetic routes that differentiate this compound from readily accessible C2-formyl or C4-formyl analogs . In oxidative free-radical alkylation reactions, 3-formylpyrroles yield 2,3-disubstituted products, whereas 2-formylpyrroles produce 2,5-disubstituted products—a divergence that would fundamentally alter the connectivity of target molecules if an incorrect regioisomer were substituted [1]. Furthermore, N-methylated analogs eliminate the free NH hydrogen bond donor functionality, compromising molecular recognition in ATP-binding pocket mimetics .

Regiochemistry 2-formylpyrroles direct 2,5-disubstitution, fundamentally altering target connectivity vs. the required 2,3 pattern.
H-bond donor N-methyl analogs eliminate the free NH, which may compromise ATP-pocket molecular recognition.
Synthetic route Standard Vilsmeier-Haack formylation does not deliver the C3 isomer; substituting a different regioisomer leads to divergent annulation outcomes.

Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Performance Evidence


Radical Alkylation: 2,3- vs 2,5-Disubstitution

In oxidative free-radical substitution reactions, methyl 3-formyl-1H-pyrrole-2-carboxylate and related 3-formylpyrroles direct alkylation to produce 2,3-disubstituted pyrroles, whereas 2-formylpyrrole analogs yield 2,5-disubstituted products under identical conditions [1]. This regiochemical divergence is kinetically controlled and arises from distinct transition state geometries dictated by the formyl group position [1].

Radical Alkylation Selectivity
Class-level inference
3-formyl → 2,3-disubstitution
2-formyl → 2,5-disubstitution
Regiochemical outcome dictates final molecular connectivity.
Kinetic control at 298 K; computed branching ratios reported.
Radical alkylation Regioselectivity Pyrrole functionalization C-C bond formation

Hydrogen Bond Donor: NH vs. N-Methyl

Methyl 3-formyl-1H-pyrrole-2-carboxylate retains a free pyrrole NH (1 H-bond donor), while N-methylated analogs (e.g., methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate, CAS 1401992-80-0) eliminate this functionality . The NH serves as a critical hydrogen bond donor in ATP-binding pocket mimetics and kinase inhibitor scaffolds .

H-Bond Donor Count
Head-to-head
NH: 1 donor
N-methyl: 0 donors
Free NH essential for ATP-pocket engagement; N-substituted analogs cannot substitute.
Predicted pKa(NH) ~16.5.
Hydrogen bonding ATP-binding pocket Kinase inhibitor design Molecular recognition

Regioisomer Differentiation: 3-Formyl vs. 4/5-Formyl

Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) is structurally distinct from its 4-formyl (CAS 17122-68-0) and 5-formyl regioisomers . Direct Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate does not yield the C3 isomer due to electronic directing effects that favor C4 or C5 substitution . This renders the 3-formyl-2-carboxylate substitution pattern synthetically non-trivial and necessitates alternative synthetic routes .

Regioisomer Identity
Head-to-head
3-formyl-2-carboxylate (CAS 2167677-92-9) vs 4-/5-formyl regioisomers
Regioisomer identity determines synthetic accessibility and cyclization connectivity.
Direct Vilsmeier-Haack formylation yields C4/C5, not C3.
Regioisomer Electrophilic aromatic substitution Synthetic accessibility Pyrrole functionalization

Formyl-Carboxyl Pyrrole Core in Natural Products

Compounds 1-5 (allostreptopyrroles A-E) represent the first examples of natural pyrroles substituted by both formyl and carboxyl functionalities, with compounds 1, 4, and 5 showing cytotoxicity against Kasumi-1 human acute myeloblastic leukemia cells with IC50 values of 103 μM, among others [1]. Methyl 3-formyl-1H-pyrrole-2-carboxylate embodies the core formyl-carboxyl substitution pattern found in these bioactive natural products, establishing its relevance as a scaffold for medicinal chemistry exploration [1].

Natural Product Motif
Supporting evidence
Allostreptopyrroles A-E share formyl-carboxyl pyrrole core; IC50 103 µM (Kasumi-1)
Scaffold context: reported cell-model response supports medicinal chemistry exploration.
Class-level scaffold inference; independent validation advised.
Natural product Cytotoxicity Pyrrole alkaloid Allostreptomyces

Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Application Scenarios


2,3-Disubstituted Pyrrole Synthesis

This compound is the preferred scaffold when synthetic routes require regioselective oxidative free-radical substitution to yield 2,3-disubstituted pyrrole products rather than 2,5-disubstituted analogs . The 3-formyl group directs alkylation to produce the 2,3-connectivity pattern, a requirement that 2-formylpyrrole analogs cannot fulfill due to their intrinsic regiochemical divergence yielding 2,5-disubstitution .

ATP-Binding Pocket & Kinase Inhibitor Design

The free pyrrole NH (1 hydrogen bond donor) is critical for ATP-binding pocket interactions in kinase inhibitor design . N-methylated analogs lack this hydrogen bond donor functionality and therefore cannot substitute when molecular recognition depends on the NH hydrogen bond . The compound's 3-formyl-2-carboxylate vector alignment is specifically suited for constructing non-symmetrical kinase inhibitor analogs .

Fused Heterocycle Synthesis: Pyrrolo[3,2-d]pyrimidines

The 3-formyl-2-carboxylate substitution pattern provides the precise vector alignment required for annulation reactions that construct fused pyrrolo[3,2-d]pyrimidines and related heterocyclic systems . Alternative regioisomers (e.g., 4-formyl or 5-formyl analogs) would produce different fused ring connectivity upon cyclization .

Non-Symmetrical Porphyrin & Dipyrromethane Synthesis

This compound serves as a high-value scaffold for constructing non-symmetrical porphyrins where differentiated substituent patterns are required . The C3-formyl and C2-carboxylate groups provide orthogonal functional handles for sequential condensation and cyclization steps, enabling architectural control not achievable with symmetrical pyrrole building blocks .

Application
Selection Property
Validation Focus
2,3-Disubstituted pyrrole synthesis
Regioselective radical substitution fit
2,3- vs. 2,5- connectivity review
Kinase inhibitor scaffold design
Free NH H-bond donor context
ATP-pocket H-bond engagement review
Pyrrolo[3,2-d]pyrimidine synthesis
C3-formyl/C2-carboxylate vector alignment
Annulation regiochemistry verification
Non-symmetrical porphyrin synthesis
Orthogonal functional handles
Sequential condensation control

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